molecular formula C8H3Cl3F3NO3 B1444054 4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene CAS No. 1417566-46-1

4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B1444054
CAS No.: 1417566-46-1
M. Wt: 324.5 g/mol
InChI Key: IUIOJYGUUPQWKJ-UHFFFAOYSA-N
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Description

4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene is a specialized fluorinated aromatic compound designed for advanced research and development applications. Its structure, featuring a nitro group, a trichloromethoxy group (-OCCl₃), and a trifluoromethyl group (-CF₃) on the benzene ring, makes it a valuable building block in organic synthesis. The simultaneous presence of these strongly electron-withdrawing groups creates a uniquely electron-deficient aromatic system, which can be leveraged in Nucleophilic Aromatic Substitution (SNAr) reactions. In these reactions, the nitro group can be selectively reduced to an amino group using catalysts like palladium on carbon, providing a versatile amine intermediate . Alternatively, the activated halogen(s) can be displaced by various nucleophiles such as amines, alkoxides, or thiols to generate diverse chemical libraries. This compound is primarily used in the synthesis of complex molecules for agrochemical and pharmaceutical research, where the trichloromethoxy moiety can impart unique metabolic stability and influence lipophilicity. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-6-2-1-4(15(16)17)3-5(6)7(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIOJYGUUPQWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene is a complex organic compound with notable chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • IUPAC Name : 4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene
  • CAS Number : 1417566-46-1
  • Molecular Formula : C8H3Cl3F3N2O2
  • Molecular Weight : 307.5 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a fungicide and herbicide. The presence of trifluoromethyl and trichloromethoxy groups enhances its chemical stability and bioactivity.

Fungicidal Activity

Recent studies have indicated that derivatives of this compound exhibit significant fungicidal properties. For instance, compounds synthesized from 4-nitro derivatives have shown efficacy against various fungal pathogens.

CompoundActivityReference
4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzeneInhibitory against Fusarium species
Substituted phenoxyphenyl ketonesBroad-spectrum fungicidal activity

The mechanism by which 4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene exerts its biological effects is primarily linked to its ability to disrupt cellular processes in target organisms. The presence of the nitro group is believed to play a crucial role in this mechanism, potentially through the formation of reactive intermediates that interfere with cellular respiration and metabolic pathways.

Case Studies

  • Fungicidal Efficacy
    A study published in a peer-reviewed journal evaluated the efficacy of various nitro-substituted compounds, including 4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene, against fungal strains. The results demonstrated a significant reduction in fungal growth, suggesting that the compound could be developed into an effective agricultural fungicide.
  • Toxicological Assessment
    The compound's toxicity was assessed using standard protocols for evaluating environmental safety. Results indicated that while it possesses biological activity, care must be taken regarding its environmental impact, particularly in aquatic ecosystems where it may accumulate.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial activity of 4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene. The following table summarizes key findings:

Test OrganismConcentration (µg/mL)Inhibition Zone (mm)Reference
Candida albicans5015
Aspergillus niger10020

Environmental Impact Studies

Research has also focused on understanding the environmental persistence and degradation pathways of this compound. It has been shown to degrade under UV light exposure, which may mitigate some ecological risks associated with its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique substituent arrangement distinguishes it from structurally related benzene derivatives. Below is a detailed analysis of its analogs, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituents (Positions) Key Functional Differences Applications/Notes
4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene N/A -NO₂ (4), -O-CCl₃ (1), -CF₃ (2) Trichloromethoxy group enhances steric bulk Specialty chemical (likely intermediate)
4-Methyl-2-nitro-1-(trifluoromethyl)benzene 154057-13-3 -NO₂ (2), -CF₃ (1), -CH₃ (4) Methyl substitution reduces polarity No direct data; high structural similarity (0.98)
2-Nitro-1,4-bis(trifluoromethyl)benzene 320-88-7 -NO₂ (2), -CF₃ (1,4) Dual -CF₃ groups increase electron withdrawal Intermediate for fluorinated polymers
Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) 42874-03-3 -Cl (2), -O-C₆H₄-NO₂ (1), -CF₃ (4) Phenoxy linker enables herbicidal activity Herbicide (controls broadleaf weeds)
1-Chloro-2-nitro-5-(trifluoromethyl)benzene 393-11-3 -Cl (1), -NO₂ (2), -CF₃ (5) Chloro substitution alters reactivity Used in synthesis of fluorinated dyes

Key Findings

Substituent Effects on Reactivity: The trichloromethoxy group in the target compound introduces significant steric hindrance and electron withdrawal compared to simpler substituents like methyl or chloro. This may reduce nucleophilic aromatic substitution rates but enhance stability under acidic conditions . Nitrofluorfen and oxyfluorfen (pesticides) share the -NO₂ and -CF₃ groups but utilize phenoxy linkers for bioactivity, a feature absent in the target compound .

Positional Isomerism: Analogs like 1-Chloro-2-nitro-5-(trifluoromethyl)benzene (CAS 393-11-3) demonstrate that substituent positions critically influence applications. For instance, the meta-positioned -CF₃ group in this analog may hinder crystallization compared to the target compound’s para-substituted -NO₂ .

Thermodynamic Stability :

  • Compounds with bis-trifluoromethyl groups (e.g., CAS 320-88-7) exhibit higher thermal stability due to strong C-F bonds, whereas the trichloromethoxy group in the target compound may confer greater hydrolytic resistance .

Synthetic Utility: The target compound’s -O-CCl₃ group could serve as a leaving group in nucleophilic reactions, a property less pronounced in analogs like 4-Methyl-2-nitro-1-(trifluoromethyl)benzene .

Preparation Methods

Chlorination of Aromatic Precursors

  • Starting Material: Anisole or benzaldehyde derivatives are commonly used as the aromatic substrate.
  • Reagents: Chlorine gas or chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide.
  • Catalysts: Radical initiators like azobisisobutyronitrile (AIBN), benzoyl peroxide, or phosphorus trichloride.
  • Solvents: Chlorinated aromatic solvents such as benzotrifluoride, 4-chlorobenzotrifluoride, chlorobenzene, or dichlorobenzenes.
  • Conditions: The reaction is typically carried out at 90–100°C under UV illumination to initiate radical chlorination. Chlorine gas is introduced at a flow rate of approximately 15–20 liters per hour, with the reaction maintained for 4–5 hours, followed by an additional 2-hour chlorine purge to complete the reaction.

Reaction Example:

Parameter Details
Substrate Anisole (150 g)
Chlorine Flow Rate 15–20 LPH
Temperature 90–100°C
Duration 4–5 hours + 2 hours post-addition
Catalyst Radical initiator (7.5 g AIBN)
Solvent 4-Chlorobenzotrifluoride (750 g)
Product Isolation Nitrogen purge, solvent removal

The crude chlorinated product is used directly for the next step without extensive purification.

Fluorination to Form Trifluoromethoxy Derivatives

  • Starting Material: Trichloromethoxybenzene obtained from the chlorination step.
  • Reagent: Anhydrous hydrogen fluoride (HF).
  • Conditions: The reaction is conducted in a stainless steel autoclave at 80°C for 4–6 hours under pressure (30–35 kg/cm²).
  • Outcome: Chlorine atoms in the trichloromethoxy group are replaced by fluorine atoms to yield trifluoromethoxybenzene derivatives.
  • Byproducts: Hydrochloric acid is produced and must be managed appropriately.

Reaction Example:

Parameter Details
Substrate Trichloromethoxybenzene (265 g)
Reagent Anhydrous HF (252 g)
Temperature 80°C
Pressure 30–35 kg/cm²
Duration 4–6 hours
Equipment SS 316 autoclave
Product Isolation Atmospheric distillation

This step is critical for introducing the trifluoromethoxy group, which imparts unique chemical properties to the molecule.

Nitration to Introduce the Nitro Group

  • Starting Material: Trifluoromethoxybenzene from the fluorination step.
  • Reagents: A nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.
  • Conditions: The nitration is conducted at low temperatures, typically from 0°C to 35°C, to control regioselectivity and avoid over-nitration.
  • Outcome: Selective nitration at the para position relative to the trifluoromethoxy substituent, yielding 4-nitro-1-(trifluoromethoxy)benzene.

Reaction Conditions:

Parameter Details
Nitrating Mixture Conc. H₂SO₄ + Conc. HNO₃
Temperature Range 0°C to 35°C
Duration 2–5 hours
Solvent Chlorinated solvents (e.g., dichloromethane, chloroform) may be used
Product Isolation Layer separation, filtration, evaporation

This nitration step is essential for introducing the nitro functionality, which can be further utilized for various chemical transformations.

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents & Catalysts Conditions Product
1 Radical Chlorination Anisole or benzaldehyde Cl₂ gas, AIBN or benzoyl peroxide, chlorinated solvents 90–100°C, UV light, 4–7 hours Trichloromethoxybenzene (crude)
2 Fluorination Trichloromethoxybenzene Anhydrous HF 80°C, 4–6 hours, 30–35 kg/cm² pressure Trifluoromethoxybenzene
3 Nitration Trifluoromethoxybenzene Conc. H₂SO₄ + Conc. HNO₃ 0–35°C, 2–5 hours 4-Nitro-1-(trifluoromethoxy)benzene

Research Findings and Industrial Considerations

  • The chlorination step employs radical initiators and UV light to ensure high conversion efficiency while minimizing side reactions.
  • Use of chlorinated aromatic solvents facilitates better solubility and reaction control but requires careful solvent recovery due to environmental concerns.
  • Fluorination with anhydrous HF is highly effective but demands specialized equipment (autoclaves) and safety protocols due to HF’s toxicity and corrosiveness.
  • Nitration at low temperature avoids poly-nitration and decomposition, yielding high-purity nitro derivatives.
  • The overall process emphasizes mild reaction conditions, environmental safety, and cost-effectiveness, making it suitable for industrial scale-up.
  • Alternative solvents to carbon tetrachloride have been explored due to environmental regulations, with tetrachloroethane and pentachloroethane as potential substitutes.

Q & A

Q. Basic Characterization

  • NMR : ¹⁹F NMR identifies CF₃ and O-CCl₃ environments (δ -60 to -70 ppm for CF₃). ¹H NMR resolves aromatic protons (doublets for para-substituted nitro groups).
  • IR : Nitro group stretches (~1520 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) confirm functional groups .

Advanced Data Reconciliation
Contradictions in mass spectrometry (e.g., unexpected m/z peaks) may arise from in-source fragmentation of labile C-Cl bonds. High-resolution MS (HRMS-ESI) and isotopic pattern analysis (e.g., Cl³⁵/Cl³⁷) differentiate degradation products from impurities. X-ray crystallography resolves ambiguous NOE effects in crowded aromatic regions .

How can computational methods predict retrosynthetic pathways or reaction outcomes for derivatives of this compound?

AI-Driven Retrosynthesis
Tools like Pistachio or Reaxys databases propose one-step routes using precursor scoring. For example, replacing the nitro group with an amino group via catalytic hydrogenation can be modeled using transition-state energy calculations (DFT) to optimize catalyst choice (e.g., Pd/C vs. Raney Ni) .

Reactivity Prediction
Machine learning models (e.g., Template_relevance Bkms_metabolic) predict side reactions, such as trichloromethoxy group hydrolysis under basic conditions. Solvent polarity (e.g., logP) and Hammett parameters (σ⁺ for -CF₃) refine selectivity predictions .

What safety protocols are critical when handling this compound, given its nitro and trichloromethoxy groups?

Q. Basic Safety Measures

  • PPE : Nitrile gloves, chemical-resistant goggles, and fume hoods are mandatory due to potential mutagenicity (nitro groups) and respiratory hazards (chlorinated vapors).
  • Waste Management : Neutralize acidic byproducts (e.g., post-nitration) with NaHCO₃ before disposal. Chlorinated solvents require segregated storage .

Advanced Risk Mitigation
Thermal stability studies (DSC/TGA) assess decomposition risks during reactions. LC-MS monitoring detects trace nitroso derivatives, which are potent carcinogens .

How can contradictory results in biological activity assays be analyzed for derivatives of this compound?

Q. Experimental Design

  • Control Variables : Test cytotoxicity (MTT assay) across multiple cell lines to distinguish target-specific effects from general toxicity.
  • SAR Studies : Modify the nitro group to amino or hydroxylamine derivatives and compare IC₅₀ values to identify pharmacophores .

Data Interpretation
Conflicting IC₅₀ values may arise from assay conditions (e.g., serum protein binding). Use SPR (surface plasmon resonance) to validate target binding affinity independently .

What strategies optimize purification of this compound from complex reaction mixtures?

Q. Chromatographic Methods

  • Flash Chromatography : Use hexane/ethyl acetate (8:2) with silica gel to separate nitro isomers.
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals, monitored by melting point (mp 120–125°C) .

Advanced Techniques
Preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water resolves co-eluting halogenated byproducts. Purity validation via ¹³C NMR quantitation ensures <0.5% impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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